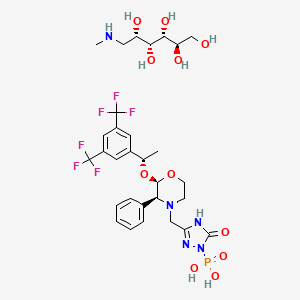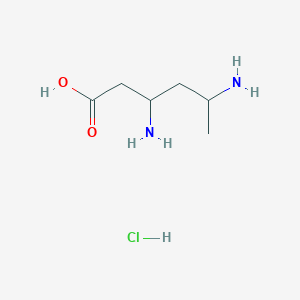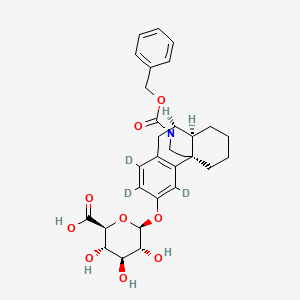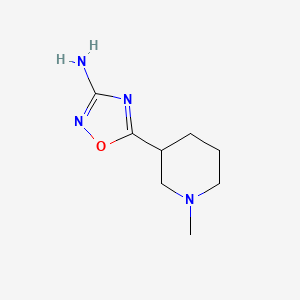
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a piperidine ring and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of pyridinecarboamides with N,N-dimethylacetamide dimethyl acetal, followed by cyclization with hydroxylamine . The reaction conditions often include the use of catalysts such as Adam’s catalyst under hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may yield fully saturated piperidine derivatives.
Aplicaciones Científicas De Investigación
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Agrochemicals: It has been evaluated for its insecticidal activity against various pests.
Material Science: It is used in the synthesis of high-energy materials and energetic compounds.
Mecanismo De Acción
The mechanism of action of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(Pyridin-4-yl)-1,2,4-thiadiazole: Contains a pyridine ring and a thiadiazole ring.
Uniqueness
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-(1-methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c1-12-4-2-3-6(5-12)7-10-8(9)11-13-7/h6H,2-5H2,1H3,(H2,9,11) |
Clave InChI |
ZULIXHCYSWQPQR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)C2=NC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


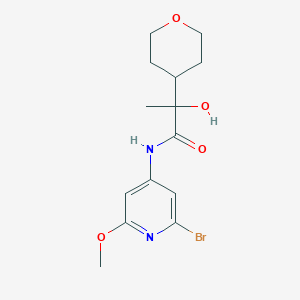

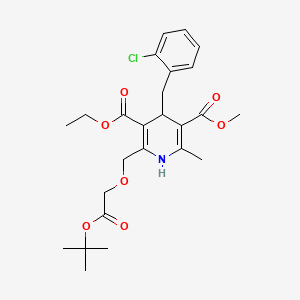




![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
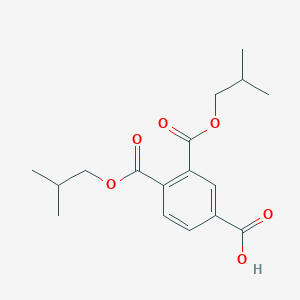
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
